![molecular formula C17H15ClF3NO B5711749 N-[2-chloro-5-(trifluoromethyl)phenyl]-4-isopropylbenzamide](/img/structure/B5711749.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-isopropylbenzamide
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Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-isopropylbenzamide, commonly known as CTIP, is a chemical compound that has gained significant attention in scientific research over the past few years. CTIP belongs to the class of benzamide derivatives and is known for its pharmacological properties that make it a potential therapeutic agent for several diseases.
Mechanism of Action
CTIP exerts its pharmacological effects by inhibiting the activity of several enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, CTIP can alter the expression of several genes involved in the development and progression of diseases. CTIP has also been found to inhibit the activity of several signaling pathways such as the NF-κB and Wnt/β-catenin pathways, which are involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects:
CTIP has been shown to exhibit several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, which can lead to the inhibition of tumor growth. CTIP has also been found to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body. Additionally, CTIP has been found to reduce inflammation and fibrosis in several tissues, which can improve tissue function and prevent disease progression.
Advantages and Limitations for Lab Experiments
CTIP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to be non-toxic and well-tolerated in animal studies. However, CTIP has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. Additionally, CTIP has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for the study of CTIP. One direction is to further investigate its potential as a therapeutic agent for cancer and fibrosis-associated diseases. Another direction is to study its effects on other signaling pathways and enzymes involved in disease development and progression. Additionally, the development of novel formulations and delivery systems for CTIP can improve its bioavailability and effectiveness as a therapeutic agent.
Synthesis Methods
The synthesis of CTIP involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with isobutyryl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-isopropylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form CTIP. The purity and yield of the final product can be improved by recrystallization.
Scientific Research Applications
CTIP has been extensively studied for its potential therapeutic applications in several diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-fibrotic properties. CTIP has been found to be effective in treating several types of cancer, including breast cancer, lung cancer, and liver cancer. It has also been studied for its potential in treating fibrosis-associated diseases such as pulmonary fibrosis and liver fibrosis. Additionally, CTIP has been found to be effective in treating inflammation-related diseases such as rheumatoid arthritis and inflammatory bowel disease.
properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3NO/c1-10(2)11-3-5-12(6-4-11)16(23)22-15-9-13(17(19,20)21)7-8-14(15)18/h3-10H,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVHENZHJMOSOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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